Cas no 2171831-04-0 (3,3,9-triethyl-1-oxa-5,9-diazaspiro5.5undecane)

3,3,9-triethyl-1-oxa-5,9-diazaspiro5.5undecane structure
2171831-04-0 structure
Product name:3,3,9-triethyl-1-oxa-5,9-diazaspiro5.5undecane
CAS No:2171831-04-0
MF:C14H28N2O
MW:240.384923934937
CID:6194194
PubChem ID:165874208

3,3,9-triethyl-1-oxa-5,9-diazaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 3,3,9-triethyl-1-oxa-5,9-diazaspiro5.5undecane
    • 3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
    • 2171831-04-0
    • EN300-1279903
    • Inchi: 1S/C14H28N2O/c1-4-13(5-2)11-15-14(17-12-13)7-9-16(6-3)10-8-14/h15H,4-12H2,1-3H3
    • InChI Key: LCRKQFBQINVFNW-UHFFFAOYSA-N
    • SMILES: O1CC(CC)(CC)CNC21CCN(CC)CC2

Computed Properties

  • Exact Mass: 240.220163521g/mol
  • Monoisotopic Mass: 240.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 24.5Ų

3,3,9-triethyl-1-oxa-5,9-diazaspiro5.5undecane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1279903-5.0g
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
5g
$3520.0 2023-05-26
Enamine
EN300-1279903-0.25g
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
0.25g
$1117.0 2023-05-26
Enamine
EN300-1279903-0.5g
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
0.5g
$1165.0 2023-05-26
Enamine
EN300-1279903-0.1g
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
0.1g
$1068.0 2023-05-26
Enamine
EN300-1279903-250mg
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
250mg
$840.0 2023-10-01
Enamine
EN300-1279903-1.0g
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
1g
$1214.0 2023-05-26
Enamine
EN300-1279903-100mg
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
100mg
$804.0 2023-10-01
Enamine
EN300-1279903-2500mg
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
2500mg
$1791.0 2023-10-01
Enamine
EN300-1279903-5000mg
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
5000mg
$2650.0 2023-10-01
Enamine
EN300-1279903-500mg
3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2171831-04-0
500mg
$877.0 2023-10-01

Additional information on 3,3,9-triethyl-1-oxa-5,9-diazaspiro5.5undecane

Comprehensive Overview of 3,3,9-Triethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS No. 2171831-04-0)

3,3,9-Triethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS No. 2171831-04-0) is a specialized organic compound with a unique spirocyclic structure, combining oxygen and nitrogen heteroatoms in its framework. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The spiro[5.5]undecane core, coupled with triethyl substitutions, offers steric and electronic properties that are valuable in drug design, particularly for targeting central nervous system (CNS) disorders and antimicrobial applications.

In recent years, the demand for novel heterocyclic compounds like 3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane has surged, driven by advancements in synthetic methodologies and computational chemistry. Researchers are increasingly exploring its role in fragment-based drug discovery (FBDD), where its rigid spirocyclic scaffold could enhance binding affinity and selectivity. Additionally, its aza-oxa hybrid structure aligns with trends in sustainable chemistry, as it may reduce metabolic instability compared to traditional carbon-only frameworks.

The compound’s CAS No. 2171831-04-0 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and material science. Questions such as "synthesis of spirocyclic amines" or "applications of diazaspiro compounds" often lead to this molecule, highlighting its interdisciplinary appeal. Its triethyl groups further contribute to lipophilicity, a critical factor in optimizing pharmacokinetic properties—a hot topic in AI-driven drug development.

From a technical perspective, 3,3,9-triethyl-1-oxa-5,9-diazaspiro[5.5]undecane exemplifies the growing interest in three-dimensional molecular architectures, which are less prone to off-target effects. This aligns with industry demands for highly selective inhibitors, especially in oncology and neurology. Its 1-oxa-5,9-diaza motif also resonates with green chemistry principles, as oxygen-nitrogen systems often enable milder synthetic conditions and biodegradable byproducts.

In summary, CAS No. 2171831-04-0 represents a promising candidate for next-generation therapeutics and functional materials. Its structural novelty and adaptability to catalysis and bioconjugation techniques position it at the forefront of modern chemical research, addressing both efficacy and sustainability challenges in the field.

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